N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O5/c1-34-20-8-6-19(7-9-20)29-15-18-12-17-13-24-25(36-11-10-35-24)14-23(17)31(27(18)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUMUNLDTZMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group, and finally the attachment of the fluorophenyl and methoxyphenyl groups. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and bioactivities. Below is a detailed analysis:
Structural Analogues with Fluorinated Phenyl Groups
- N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (): Key Difference: Fluorine substitution at the 3-position of the phenyl ring vs. 2-position in the target compound. Implications: Fluorine position may alter steric hindrance, electronic effects, or receptor binding. For example, ortho-substituted fluorophenyl groups (as in the target compound) could enhance metabolic stability compared to meta-substituted analogs .
- 2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide (): Key Features: Contains a 6-fluoroquinolin core and a sulfonyl group. Comparison: The sulfonyl group may increase polarity and affect solubility, whereas the target compound’s [1,4]dioxino ring could enhance rigidity and π-stacking interactions .
Quinoline/Acetamide Derivatives with Bioactivity
- MF498 (EP4 Antagonist) (): Structure: Contains a pyrrolo[3,4-g]quinolin core and sulfonylacetamide group. Bioactivity: Demonstrated anti-inflammatory and analgesic effects in rheumatoid and osteoarthritis models. Comparison: Both compounds share acetamide linkages, but MF498’s sulfonyl group and fused pyrroloquinoline core suggest distinct target specificity (EP4 receptor vs. unknown targets for the target compound) .
- 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Key Features: Chloro-substituted quinoline with a thioether-acetamide chain. Bioactivity: Likely evaluated for anticancer or antimicrobial activity (based on structural similarity to other quinoline derivatives). Comparison: The chloro and thioether groups may enhance electrophilic reactivity, contrasting with the target compound’s methoxy and fluorophenyl groups, which could favor passive diffusion .
Substituted Acetamides with Anti-Inflammatory/Cytotoxic Activity
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide ():
- Structure : Combines a dihydroxyphenyl group with a methoxyphenylpropenamide.
- Bioactivity : Exhibited anti-inflammatory activity (IC50 = 17.00 μM), comparable to quercetin.
- Comparison : The catechol moiety (3,4-dihydroxyphenyl) in this compound may enhance antioxidant capacity, whereas the target compound’s fluorophenyl group could reduce oxidative metabolism .
- N-(4-hydroxyphenethyl)acetamide (): Structure: Simple acetamide with a phenolic ethyl group. Bioactivity: Showed moderate cytotoxicity (38.3% mortality at 0.1 mg/mL).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships (SAR): Fluorine substitution on the phenyl ring (ortho vs. meta) may modulate bioavailability and target binding . The [1,4]dioxinoquinolin core in the target compound likely enhances rigidity and π-π interactions compared to simpler quinoline derivatives . Methoxy and aminomethyl groups could improve solubility and hydrogen-bonding capacity .
Bioactivity Gaps :
- Synthetic Considerations: NMR data for analogous compounds (e.g., δ7.28 ppm for NH in ) suggest methodologies for confirming the target compound’s structure . Molecular networking () could dereplicate its MS/MS profile against known bioactive analogs .
Biological Activity
N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups that may interact with biological targets.
Chemical Structure and Properties
The compound has the following molecular formula: C25H23FN4O. It features a fluorophenyl group and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms.
Structural Characteristics
- Molecular Weight : 429.47 g/mol
- Functional Groups :
- Fluorine atom (enhances lipophilicity)
- Methoxy group (potential for hydrogen bonding)
- Dioxin and quinoline moieties (known for biological activity)
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antibacterial and antifungal properties. The mechanisms of action are primarily attributed to its ability to disrupt cellular processes in target organisms.
Antibacterial Activity
In studies involving related pyrimidine derivatives, compounds similar to this compound have shown significant antibacterial activity against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
- The compound's structure allows it to penetrate bacterial membranes effectively.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Antifungal Activity
Similar compounds have also demonstrated antifungal properties in vitro. The mechanism likely involves interference with fungal cell wall synthesis or membrane integrity.
Case Studies and Research Findings
- Synthesis and Characterization : A study characterized the compound's crystal structure and confirmed its stability through various interactions such as C—H···O and C—H···π interactions . These interactions contribute to the compound's overall biological stability and activity.
- Pharmacological Testing : In a pharmacological context, compounds similar to this compound were tested for their effects on metabotropic glutamate receptors (mGluR), which are implicated in neuropsychiatric disorders . The results indicated that certain modifications could enhance receptor binding affinity.
- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits significant biological activity, further studies are essential to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
